6-Bromo-2-(chloromethyl)benzo[d]thiazole
Description
Significance of Benzothiazole (B30560) Core Structures in Contemporary Synthetic Methodologies
The benzothiazole core is a prominent scaffold in a vast array of organic compounds. chemimpex.comnih.gov Its presence is notable in many pharmaceutically active molecules, agrochemicals, and industrial dyes. The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole nucleus allow for a variety of chemical transformations, making it a privileged structure in drug discovery and materials science. nih.gov The development of synthetic methodologies to construct and functionalize the benzothiazole ring system remains an active area of research. organic-chemistry.org
Role of Halogen and Chloromethyl Substituents in Benzothiazole Reactivity and Derivatization
The introduction of a halogen atom, such as bromine at the 6-position of the benzothiazole ring, significantly influences the electronic properties and reactivity of the molecule. The bromo-substituent is an electron-withdrawing group, which can affect the electron density of the entire ring system. More importantly, it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of functional groups at this position.
The 2-(chloromethyl) group is another key feature that dictates the reactivity of the title compound. The chlorine atom in this group is a good leaving group, making the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of various nucleophiles, leading to a diverse array of 2-substituted benzothiazole derivatives. This reactivity is a cornerstone for the derivatization of the benzothiazole scaffold at the 2-position. chemimpex.com
Research Landscape of 6-Bromo-2-(chloromethyl)benzo[d]thiazole and Related Analogues
While specific research focused exclusively on this compound is limited in publicly accessible literature, the broader landscape of halogenated and 2-substituted benzothiazoles is rich and varied. Numerous studies have explored the synthesis and reactivity of related compounds, such as 2-amino-6-bromobenzothiazole (B93375) and 6-bromo-2-substituted benzothiazolones. scientificlabs.co.ukmdpi.com The synthesis of the parent compound, 2-(chloromethyl)benzothiazole, has been reported, typically through the reaction of 2-aminothiophenol (B119425) with chloroacetic acid or its derivatives. chemimpex.com This provides a strong basis for inferring the synthetic pathways and potential reactivity of this compound. Research on analogous compounds demonstrates their utility as precursors for molecules with potential biological activities. nih.govbldpharm.com
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNS | - |
| Molecular Weight | 262.56 g/mol | sigmaaldrich.com |
| CAS Number | 1188024-80-7 | sigmaaldrich.com |
For comparative purposes, the properties of some related benzothiazole derivatives are presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 213-217 |
| 6-Bromo-1,3-benzothiazole | C₇H₄BrNS | 214.08 | Not Available |
| 2-(Chloromethyl)benzothiazole | C₈H₆ClNS | 183.66 | Not Available |
Synthesis and Reaction Mechanisms
A specific, detailed, and experimentally validated synthesis protocol for this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous benzothiazole derivatives. The most common and direct approach would likely involve the condensation of 4-bromo-2-aminothiophenol with chloroacetyl chloride.
This reaction is a well-established method for the formation of the 2-substituted benzothiazole ring system. The mechanism involves the initial acylation of the amino group of the thiophenol by chloroacetyl chloride, followed by an intramolecular cyclization and dehydration to form the thiazole (B1198619) ring.
The reactivity of the 2-(chloromethyl) group is of significant interest for further derivatization. This group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, alcohols, thiols, and cyanides, at the 2-position of the benzothiazole ring. This versatility makes this compound a potentially valuable building block in synthetic organic chemistry.
Crystallographic and Spectroscopic Properties
No experimental crystallographic or detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the reviewed scientific literature. To provide a contextual understanding, the crystallographic and spectroscopic characteristics of closely related compounds are discussed.
Crystallographic Data
The crystal structures of several 6-bromobenzothiazole (B1273717) derivatives have been reported. For instance, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine reveals a nearly coplanar arrangement of the benzothiazole and chromene ring systems. nih.gov In many benzothiazole derivatives, the fused ring system is essentially planar. nih.gov It is expected that the crystal structure of this compound would also feature a largely planar benzothiazole core.
Spectroscopic Data
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals. In the ¹H NMR spectrum, the protons on the benzene (B151609) ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromo substituent. A characteristic singlet for the methylene protons of the chloromethyl group would be expected to appear at a downfield position due to the electron-withdrawing effect of the chlorine atom and the benzothiazole ring.
IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=N stretching vibration of the thiazole ring, as well as bands corresponding to the aromatic C-H and C=C stretching vibrations of the benzene ring. A band corresponding to the C-Cl stretching vibration of the chloromethyl group would also be present. For comparison, the IR spectrum of a related chromene derivative showed bands for aromatic C-H, C=N, and C=C stretching. nih.gov
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom and one chlorine atom.
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrClNS |
|---|---|
Molecular Weight |
262.55 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNS/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2 |
InChI Key |
PTTFOYWEXXBJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CCl |
Origin of Product |
United States |
Synthetic Strategies for 6 Bromo 2 Chloromethyl Benzo D Thiazole
Direct Halogenation Approaches to Benzothiazole (B30560) Systems
Direct halogenation of the benzothiazole core offers a straightforward route to introduce bromo and chloromethyl functionalities. However, controlling the regioselectivity of these electrophilic substitution reactions is a critical aspect of this strategy.
Regioselective Bromination Methodologies on Benzothiazole Precursors
The introduction of a bromine atom at the C6 position of the benzothiazole ring is typically achieved through electrophilic aromatic substitution. The position of bromination is directed by the electronic properties of the substituents already present on the benzothiazole scaffold. For instance, the bromination of 2-aminobenzothiazole (B30445) derivatives can be directed to specific positions on the benzene (B151609) ring. The synthesis of 2-amino-6-bromobenzothiazole (B93375) has been accomplished by the reaction of 4-bromoaniline (B143363) with potassium thiocyanate (B1210189) in the presence of bromine, indicating that the bromo substituent can be incorporated from the aniline (B41778) precursor. researchgate.netrjpbcs.comindexcopernicus.com
In a study on the synthesis of 2-amino-4-bromo-6-methylbenzothiazole, 2-amino-6-methylbenzothiazole (B160888) was treated with bromine in chloroform (B151607) to yield the desired product, showcasing a direct bromination approach on a substituted benzothiazole. Another example involves the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone, which occurs at the 6-position of the benzimidazole (B57391) ring system, a related heterocyclic structure. This suggests that the C6 position in such fused heterocyclic systems is susceptible to electrophilic attack.
A general method for the preparation of 2-aminobenzothiazoles involves the treatment of an aromatic amine with potassium thiocyanate and acetic acid, followed by bromine in acetic acid. mdpi.com This further supports the feasibility of introducing bromine at specific positions based on the starting aniline.
Table 1: Examples of Regioselective Bromination in Benzothiazole and Related Systems
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Amino-6-methylbenzothiazole | Bromine, Chloroform, Room Temperature | 2-Amino-4-bromo-6-methylbenzothiazole | N/A |
| 1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone | Bromine, Ambient Temperature | 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone | N/A |
| 4-Bromoaniline | Potassium thiocyanate, Bromine | 2-Amino-6-bromobenzothiazole | researchgate.netrjpbcs.comindexcopernicus.com |
| p-Substituted anilines | Potassium thiocyanate, Acetic acid, Bromine | 2-Amino-6-substituted-benzothiazoles | mdpi.com |
Chloromethylation Techniques on Benzothiazole Derivatives
The introduction of a chloromethyl group onto the benzothiazole nucleus can be envisioned through electrophilic substitution or functionalization of a pre-existing methyl group.
The classic method for electrophilic chloromethylation of aromatic compounds is the Blanc chloromethylation. rjptonline.org This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. rjptonline.org The reaction proceeds through the formation of an electrophilic species, which is attacked by the aromatic π-electrons. The electrophile is generally considered to be a chloromethyl cation (ClCH₂⁺) or a related species generated from formaldehyde and HCl. rjptonline.org
The mechanism involves the protonation of formaldehyde by the strong acid, making the carbonyl carbon more electrophilic. This is then attacked by the aromatic ring, leading to a benzyl (B1604629) alcohol intermediate, which is subsequently converted to the corresponding chloride. While this is a general method for aromatic compounds, its direct application to benzothiazoles for the synthesis of 6-Bromo-2-(chloromethyl)benzo[d]thiazole is not extensively documented in readily available literature. The reactivity and regioselectivity would be influenced by the deactivating nature of the thiazole (B1198619) ring and the directing effects of the bromo and any C2-substituents.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto heterocyclic systems. indexcopernicus.comrsc.org These reactions offer alternative pathways to traditional electrophilic substitutions. While palladium-catalyzed C-H arylation and alkylation of benzothiazoles have been reported, specific examples of palladium-catalyzed chloromethylation of benzothiazoles are not well-documented in the reviewed literature. nih.govacs.orgchemrxiv.orgacs.org
The existing literature on palladium-catalyzed reactions on benzothiazoles primarily focuses on C-C and C-N bond formation. For instance, palladium-catalyzed direct arylation of benzothiazole at the C2 and C7 positions has been achieved. acs.orgchemrxiv.org Palladium-catalyzed C-H alkylation of heterocycles is also an active area of research. Conceptually, a palladium-catalyzed cross-coupling reaction between a C-H bond on the benzothiazole ring and a chloromethylating agent could be a potential route. However, based on the available search results, this specific transformation for the synthesis of this compound has not been extensively explored or reported.
Convergent Synthesis from Precursor Molecules
Convergent synthesis provides a highly controlled and often more efficient route to complex molecules like this compound. This approach involves the construction of the benzothiazole ring from two or more fragments that already contain the desired substituents.
Cyclocondensation Reactions Involving Halogenated Anilines and Thiophenols
A common and versatile method for the synthesis of the benzothiazole core is the cyclocondensation of a 2-aminothiophenol (B119425) derivative with a carboxylic acid derivative or an aldehyde. To obtain a 6-bromo substituted benzothiazole, a 4-bromo-2-aminothiophenol precursor is typically employed.
A direct and efficient synthesis of 2-(chloromethyl)-1,3-benzothiazole (B1580696) has been reported through the microwave-assisted condensation of 2-aminothiophenol with 2-chloroacetyl chloride in acetic acid. rjptonline.orgacs.org This method provides the chloromethyl group at the 2-position of the benzothiazole ring. To synthesize the target compound, this compound, this reaction would logically start from 4-bromo-2-aminothiophenol.
The synthesis of 2-amino-6-bromobenzothiazole from 4-bromoaniline and potassium thiocyanate in the presence of bromine is another example of a convergent synthesis where the bromine atom is present in the aniline precursor. researchgate.netrjpbcs.comindexcopernicus.com This 2-amino-6-bromobenzothiazole can then potentially be further functionalized at the 2-position.
Table 2: Convergent Synthesis of Benzothiazole Derivatives
| Precursor 1 | Precursor 2 | Reagents and Conditions | Product | Reference(s) |
| 2-Aminothiophenol | 2-Chloroacetyl chloride | Acetic acid, Microwave irradiation | 2-(Chloromethyl)-1,3-benzothiazole | rjptonline.orgacs.org |
| 4-Bromoaniline | Potassium thiocyanate | Bromine | 2-Amino-6-bromobenzothiazole | researchgate.netrjpbcs.comindexcopernicus.com |
| 4-Substituted anilines | Potassium thiocyanate | Oxidative cyclization with bromine | 2-Amino-6-substituted-benzothiazoles | indexcopernicus.com |
Construction of the Benzothiazole Ring System with Pre-functionalized Chloromethyl Groups
A primary strategy for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a suitable electrophile. When the target is a 2-(chloromethyl) derivative, reagents that can provide the chloromethyl group are essential.
Utilization of Chloroacetyl Chloride in Benzothiazole Synthesis
A common and direct method for introducing the 2-(chloromethyl) group involves the reaction of a 2-aminobenzothiazole with chloroacetyl chloride. nih.govnih.gov For the specific synthesis of this compound, the process would begin with the appropriately substituted 6-bromo-2-aminobenzothiazole.
The reaction typically proceeds by dissolving the 6-bromo-2-aminobenzothiazole in a suitable solvent like acetone. nih.gov Chloroacetyl chloride is then added, often under cold conditions, and the mixture is stirred for several hours at room temperature to facilitate the acylation of the amino group. nih.gov This forms a 2-chloro-N-(6-bromobenzo[d]thiazol-2-yl)acetamide intermediate. Subsequent cyclization or rearrangement would be necessary to yield the final product, although direct acylation followed by specific reaction conditions can lead to various functionalized benzothiazoles. nih.govnih.gov Some procedures describe the acylation of 2-aminobenzothiazoles with chloroacetyl chloride to create an amide which is then used in further reactions to build more complex heterocyclic systems. nih.govmdpi.com
Advanced Synthetic Methodologies for Benzothiazoles
Modern synthetic chemistry has driven the development of more efficient, environmentally friendly, and versatile methods for constructing the benzothiazole core. These advanced methodologies are applicable to the synthesis of halogenated derivatives like this compound.
Green Chemistry Approaches in Halogenated Benzothiazole Synthesis
Green chemistry principles focus on developing environmentally benign synthetic processes. nih.gov For halogenated benzothiazoles, this includes using safer solvents, reusable catalysts, and minimizing waste. nih.govmdpi.com
One approach involves the condensation of 2-aminothiophenols with aldehydes in aqueous media, sometimes using a reusable acid catalyst like samarium triflate. organic-chemistry.org Other green methods employ catalysts such as tin-modified mono-ammonium phosphate (B84403) (SnP2O7), which can be reused multiple times without loss of activity, for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in short reaction times. mdpi.com The use of water as a solvent is particularly advantageous, as seen in catalyst-free reactions between 2-aminobenzenethiols and α-keto acids, where the product can be easily purified by filtration. organic-chemistry.org Furthermore, methods using tetrabromomethane (CBr4) as a halogen bond donor catalyst under solvent- and metal-free conditions have been developed for activating thioamides in benzothiazole synthesis. rsc.org
| Catalyst/Medium | Reactants | Conditions | Yield | Reference |
| Samarium triflate | o-amino(thio)phenols, Aldehydes | Aqueous medium, Mild conditions | Good | organic-chemistry.org |
| SnP2O7 | 2-aminothiophenol, Aromatic aldehydes | Heterogeneous catalyst | 87-95% | mdpi.com |
| Water | 2-aminobenzenethiols, α-keto acids | Catalyst-free | Good | organic-chemistry.org |
| CBr4 | 2-aminothiophenols, Thioamides | Solvent-free, Metal-free | High | rsc.org |
| [Bmim][OAc] | 2-aminobenzenethiol, CO2, Hydrosilane | 60°C, 0.5 MPa | High | nih.gov |
Microwave-Assisted Synthetic Protocols for Benzothiazole Derivatization
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov This technique has been successfully applied to the synthesis and derivatization of various benzothiazoles. nih.govnih.govscielo.brias.ac.in
For instance, the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes can be efficiently carried out under microwave irradiation in a one-pot synthesis to produce benzothiazole libraries. ias.ac.in Studies comparing conventional and microwave-assisted methods for synthesizing 2-substituted benzothiazoles have shown that microwave irradiation can reduce reaction times from hours to minutes and significantly increase yields. nih.govscielo.br For example, one study reported a 95% to 98% reduction in reaction time and a 3% to 113% increase in yield. nih.gov Another noted a 25-fold reduction in reaction rate and a 12% to 20% increase in yield. scielo.br
| Method | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield Increase (Microwave) | Reference |
| Synthesis of 2-substituted benzothiazoles | 2 - 8 hours | 3 - 10 minutes | 3% - 113% | nih.gov |
| Synthesis of hydroxy phenyl benzothiazoles | ~4 hours | ~10 minutes | 12% - 20% | scielo.br |
| PIFA promoted cyclocondensation | Not specified | 15 minutes | Good to Excellent | ias.ac.in |
Metal-Catalyzed Cyclization and Coupling Reactions for Benzothiazole Formation
Metal catalysts, particularly those based on copper and palladium, play a crucial role in modern organic synthesis and have been extensively used for C-S and C-N bond formation in the synthesis of benzothiazoles. indexcopernicus.com These methods often involve the intramolecular cyclization of pre-functionalized anilines. indexcopernicus.comnih.gov
Copper-catalyzed reactions are common, such as the one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde to give 2-substituted benzothiazoles. organic-chemistry.org Another copper-catalyzed strategy involves the redox cyclization of haloanilines with arylacetic acids and elemental sulfur. nih.gov Palladium-catalyzed, ligand-free cyclization of o-iodothiobenzanilide derivatives at room temperature also provides a high-yielding route to 2-substituted benzothiazoles. organic-chemistry.org These metal-catalyzed approaches are valued for their efficiency and tolerance of a wide range of functional groups. nih.gov
| Metal Catalyst | Reactants | Key Features | Reference |
| Copper | 1-iodo-2-nitroarenes, Sodium sulfide, Aldehyde | One-pot, three-component reaction | organic-chemistry.org |
| Copper | o-haloanilides, Alkali metal sulfides | Heterogeneous catalyst (MCM-41-NHC-CuI) | nih.gov |
| Palladium | o-iodothiobenzanilide derivatives | Ligand-free, Additive-free, Room temperature | organic-chemistry.org |
| BINAM-Cu(II) | N-(2-chlorophenyl) benzothioamide | Mild conditions, Intramolecular C-S bond formation | indexcopernicus.com |
Multi-component Reactions for Complex Benzothiazole Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. nih.govtandfonline.com MCRs are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov
Several MCRs have been developed for the synthesis of complex benzothiazole-containing scaffolds. For example, a three-component reaction of an aromatic amine, an aliphatic amine, and elemental sulfur can produce 2-substituted benzothiazoles under catalyst- and additive-free conditions. nih.gov Another notable MCR is the ultrasound-mediated, one-pot synthesis of functionalized benzothiazolo[3,2-a]pyrimidines from 2-aminobenzothiazole, an aldehyde, and ethyl cyanoacetate (B8463686) or malononitrile (B47326) in ethanol. tandfonline.com This method is environmentally friendly and provides excellent yields in a short time. tandfonline.com The Biginelli reaction, a classic MCR, has also been adapted for the synthesis of benzothiazolylpyrimidine-5-carboxamides. nih.gov
Chemical Transformations and Derivatization Pathways of 6 Bromo 2 Chloromethyl Benzo D Thiazole
Reactivity of the Bromine Moiety on the Benzene (B151609) Ring
The bromine atom at the C6 position of the benzothiazole (B30560) ring is a versatile handle for introducing a variety of functional groups through several synthetic methodologies. Its reactivity is primarily exploited in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions at the C6 Position
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are a fundamental method for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of 6-bromo-2-(chloromethyl)benzo[d]thiazole, the bromine atom can be displaced by various nucleophiles, although this typically requires activation by electron-withdrawing groups on the aromatic ring and often harsh reaction conditions.
The reactivity of heteroaryl halides in SNAr reactions is highly dependent on the electronic nature of the heteroarene and the position of the halogen. For many electron-deficient heteroarenes, these reactions can proceed without the need for additional activating groups. nih.gov In the case of 6-bromobenzothiazole (B1273717) derivatives, the thiazole (B1198619) ring itself imparts a degree of electron deficiency to the fused benzene ring, facilitating nucleophilic attack.
Common nucleophiles employed in these transformations include amines, alkoxides, and thiols, leading to the corresponding 6-amino, 6-alkoxy, and 6-thioether derivatives, respectively. For instance, the reaction with various amines would yield 6-amino-2-(chloromethyl)benzo[d]thiazole derivatives, which are valuable intermediates for further functionalization. Similarly, reaction with alkoxides, such as sodium methoxide, would produce 6-methoxy-2-(chloromethyl)benzo[d]thiazole. The reaction with thiols proceeds smoothly in solvents like N,N-dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov
It is important to note that the presence of the 2-(chloromethyl) group can influence the reactivity at the C6 position. Furthermore, the reaction conditions must be carefully controlled to avoid competitive reactions at the chloromethyl group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Mizoroki-Heck) for Bromine Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C6 position of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology is widely used to form biaryl structures. For example, the Suzuki-Miyaura coupling of this compound with various arylboronic acids would yield 6-aryl-2-(chloromethyl)benzo[d]thiazole derivatives. A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles has been achieved through microwave-promoted Suzuki-Miyaura coupling of 2,6-dichlorobenzothiazole (B1293530) with arylboronic acids, suggesting a similar reactivity for the 6-bromo analogue. capes.gov.br
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance and the ability to form C(sp2)-C(sp3), C(sp2)-C(sp2), and C(sp2)-C(sp) bonds. The coupling of this compound with organozinc halides would provide access to a diverse range of 6-substituted derivatives. Nickel-catalyzed Negishi cross-couplings have also been successfully employed for the functionalization of 6-chloropurines with organozinc halides at room temperature, indicating the potential for similar transformations on the 6-bromobenzothiazole core. rsc.org
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon double bonds. The reaction of this compound with various alkenes would lead to the corresponding 6-alkenyl-2-(chloromethyl)benzo[d]thiazole derivatives. The mechanism of the Heck reaction typically involves oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions for the functionalization of the C6-bromo position:
| Reaction | Nucleophile | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd(OAc)₂, Phosphine ligand, Base (e.g., K₃PO₄, Cs₂CO₃) | 6-Aryl derivatives |
| Negishi | Organozinc halide | PdCl₂(PPh₃)₂ or Ni catalyst | 6-Alkyl/Aryl/Alkenyl derivatives |
| Mizoroki-Heck | Alkene | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | 6-Alkenyl derivatives |
Mechanistic Investigations of Halogen Exchange and Directed Functionalization
The mechanism of palladium-catalyzed cross-coupling reactions generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. stackexchange.com In the case of this compound, the oxidative addition of the C-Br bond to a Pd(0) complex is the initial step. The resulting Pd(II) intermediate then undergoes transmetalation with the organometallic nucleophile (e.g., organoboron, organozinc). Finally, reductive elimination from the diorganopalladium(II) complex affords the coupled product and regenerates the Pd(0) catalyst.
Halogen exchange reactions, where the bromine atom is replaced by another halogen, can also occur under specific conditions, often mediated by metal catalysts. These transformations can be synthetically useful for modulating the reactivity of the C6 position.
Directed functionalization, where a directing group guides the catalyst to a specific C-H bond for activation, is a powerful strategy in organic synthesis. While the primary focus here is on the reactivity of the C-Br bond, it is worth noting that the benzothiazole nitrogen could potentially act as a directing group in C-H activation reactions on the benzene ring, although this would compete with the more facile cross-coupling at the C-Br bond.
Reactivity of the Chloromethyl Group at the C2 Position
The 2-(chloromethyl) group on the benzothiazole ring behaves as a reactive benzylic-like halide. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution and a potential site for radical reactions.
Nucleophilic Substitution Reactions with Diverse Nucleophiles
The chloromethyl group at the C2 position readily undergoes nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent benzothiazole ring system.
A diverse array of nucleophiles can be employed to displace the chloride, leading to a broad spectrum of 2-substituted benzothiazole derivatives. Some common examples include:
Cyanide: Reaction with potassium cyanide (KCN) would yield 2-(cyanomethyl)-6-bromobenzo[d]thiazole. The benzylic carbon is highly susceptible to attack by the cyanide nucleophile. stackexchange.com
Azide (B81097): Sodium azide can be used to introduce an azidomethyl group, which can be further transformed into an aminomethyl group or used in click chemistry reactions.
Thiols: Thiolates, such as sodium thiophenoxide, react to form the corresponding thioethers, for example, 6-bromo-2-((phenylthio)methyl)benzo[d]thiazole. nih.gov
Amines: Primary and secondary amines can displace the chloride to form 2-(aminomethyl)benzothiazole derivatives.
Alcohols/Phenols: In the presence of a base, alcohols and phenols can react to form the corresponding ethers. For instance, substituted phenols react with 2-(chloromethyl)benzothiazoles in the presence of K₂CO₃ in dry acetone. mdpi.com
The following table provides examples of nucleophilic substitution reactions at the C2-chloromethyl position:
| Nucleophile | Reagent | Product Functional Group |
| Cyanide | KCN | -CH₂CN |
| Azide | NaN₃ | -CH₂N₃ |
| Thiophenoxide | PhSNa | -CH₂SPh |
| Diethylamine | Et₂NH | -CH₂NEt₂ |
| Phenoxide | PhONa | -CH₂OPh |
Radical Functionalization Pathways of the Chloromethyl Moiety
While nucleophilic substitution is the most common transformation of the chloromethyl group, radical functionalization pathways offer alternative and complementary methods for derivatization. Free radical halogenation, particularly bromination, is a well-established method for the functionalization of benzylic positions.
In the context of this compound, the hydrogen atoms on the chloromethyl group are analogous to benzylic hydrogens and are susceptible to radical abstraction. Radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator such as AIBN or light, can be used to replace one or both of the hydrogen atoms with bromine. This would lead to the formation of 6-bromo-2-(bromochloromethyl)benzo[d]thiazole or 6-bromo-2-(dibromochloromethyl)benzo[d]thiazole.
These polyhalogenated intermediates would be valuable precursors for further synthetic transformations. For instance, they could undergo further nucleophilic substitution or be used in reformatsky-type reactions.
It is important to note that the reaction conditions for radical halogenation must be carefully chosen to avoid undesired side reactions, such as reactions involving the bromine atom on the benzene ring or polymerization. The selectivity of radical bromination is generally higher than that of chlorination. chadsprep.com
Oxidation and Reduction Chemistry of the Chloromethyl Group
The oxidation state of the carbon atom in the chloromethyl group can be readily modified to access other important functional groups, such as aldehydes, carboxylic acids, or a simple methyl group.
Oxidation: The oxidation of the 2-(chloromethyl) group can lead to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further transformations like imine formation, Wittig reactions, or amide couplings. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium, are expected to convert the chloromethyl group directly to a carboxylic acid, yielding 6-Bromo-2-carboxybenzo[d]thiazole . The kinetics of permanganate oxidation of other benzothiazole derivatives have been studied, indicating that the reaction proceeds effectively in acidic conditions. researchgate.netnitrkl.ac.in Milder or more controlled oxidation conditions, potentially using reagents like N-oxides or PCC (Pyridinium chlorochromate) on silica (B1680970) gel, could favor the formation of the aldehyde, 6-Bromo-2-formylbenzo[d]thiazole . youtube.com
Reduction: Reduction of the 2-(chloromethyl) group to a 2-methyl group provides access to 2-Methyl-6-bromobenzo[d]thiazole . This transformation can be challenging due to the potential for side reactions. Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing alkyl halides. However, systems like NaBH₄ combined with a Lewis acid (e.g., InCl₃, CaCl₂) or catalytic hydrogenation over a palladium catalyst (Pd/C) with a base to scavenge the generated HCl would be suitable methods. reddit.comnih.gov The synthesis of various substituted 2-methylbenzothiazoles has been reported through the cyclization of the corresponding 2-aminothiophenol (B119425) with acetic anhydride, demonstrating the stability and importance of the 2-methylbenzothiazole (B86508) core. researchgate.net
| Transformation | Reagent/Catalyst | Product | Reference Principle |
| Oxidation | KMnO₄, H₂SO₄ | 6-Bromo-2-carboxybenzo[d]thiazole | researchgate.netnitrkl.ac.in |
| Oxidation | Pyridinium chlorochromate (PCC) | 6-Bromo-2-formylbenzo[d]thiazole | youtube.com |
| Reduction | H₂, Pd/C, Base | 2-Methyl-6-bromobenzo[d]thiazole | researchgate.net |
| Reduction | NaBH₄, InCl₃ | 2-Methyl-6-bromobenzo[d]thiazole | nih.gov |
Intramolecular Cyclization Reactions Involving the Chloromethyl Unit for Fused Heterocycles
The electrophilic nature of the carbon in the chloromethyl group makes it an excellent participant in intramolecular cyclization reactions to construct fused heterocyclic systems. By tethering a nucleophile to the benzothiazole core, the chloromethyl unit can react to form a new ring.
A prominent example of this strategy is the synthesis of the thiazolo[3,2-a]pyridinium ring system. This can be achieved by first reacting this compound with a pyridine (B92270) derivative bearing a nucleophilic group. More directly, if a nucleophile is introduced at the N-position of a precursor that cyclizes to form a pyridine ring, the pendant chloromethyl group can subsequently engage in an intramolecular SN2 reaction. For instance, reaction with a suitable amine could lead to an intermediate that, upon cyclization, places the nitrogen in a position to attack the chloromethyl carbon, forming a fused six-membered ring. The synthesis of various thiazolo[3,2-a]pyridine derivatives has been demonstrated through multi-component reactions, highlighting the feasibility of forming this fused system. unizin.orgnih.govmdma.ch
| Fused System | General Strategy | Key Intermediate | Reference Principle |
| Benzo[d]thiazolo[3,2-a]pyridinium | Reaction with a substituted pyridine or cyclization of an N-substituted precursor | An N-alkylated pyridine intermediate that can undergo intramolecular cyclization | unizin.orgnih.govmdma.ch |
| Benzo[d]thiazolo[3,2-a]pyrimidinone | Reaction with a urea (B33335) or thiourea (B124793) derivative followed by cyclization | An intermediate with a nucleophilic nitrogen poised for ring closure | masterorganicchemistry.com |
Functionalization of the Benzothiazole Ring System
Beyond the chloromethyl group, the benzothiazole ring itself offers opportunities for functionalization, either through classical electrophilic aromatic substitution or modern late-stage functionalization techniques.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (SEAr) on the benzene portion of this compound is governed by the directing effects of the existing substituents. The benzothiazole ring system as a whole is electron-withdrawing and thus deactivating towards electrophilic attack. The bromine atom at the C6 position is also deactivating due to its inductive effect, but its lone pairs allow it to act as an ortho-, para-director via resonance. organicchemistrytutor.comlumenlearning.comunizin.org
The combined effect of two deactivating groups makes SEAr reactions on this substrate challenging, requiring harsh conditions. When a reaction does occur, the position of substitution is primarily dictated by the bromine atom. The positions ortho to the bromine are C5 and C7. The position para to the bromine is C3, which is not part of the aromatic benzene ring. Therefore, electrophilic attack is most likely to occur at the C7 position, which is ortho to the bromine and meta to the deactivating thiazole ring fusion point. Attack at C5 is also possible but may be slightly less favored due to steric hindrance and electronic effects.
| Reaction | Reagents | Predicted Major Product | Reference Principle |
| Nitration | HNO₃, H₂SO₄ | 6-Bromo-7-nitro-2-(chloromethyl)benzo[d]thiazole | libretexts.org |
| Halogenation | Br₂, FeBr₃ | 6,7-Dibromo-2-(chloromethyl)benzo[d]thiazole | organicchemistrytutor.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Bromo-7-acyl-2-(chloromethyl)benzo[d]thiazole (likely low yield) | organic-chemistry.orgmasterorganicchemistry.com |
Late-Stage Functionalization Approaches for Benzothiazole Derivatives
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This is a highly valuable strategy in drug discovery. For the this compound scaffold, LSF could involve C-H activation or cross-coupling reactions at either the benzene or thiazole portion of the molecule.
The bromine atom at C6 is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, alkyl, or amino groups at this position, significantly diversifying the core structure.
Furthermore, direct C-H functionalization of the benzothiazole ring is possible. While the C2 position is already substituted, other positions on the benzene ring (C4, C5, C7) could potentially be targeted. For example, palladium-catalyzed direct arylation protocols have been developed for benzothiazoles, which could be applied to introduce new aryl groups. nih.gov These methods often proceed under milder conditions than classical SEAr and can offer different regioselectivity, providing a complementary approach to functionalizing the aromatic core.
In-Depth Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and patent databases, detailed experimental spectroscopic data for the chemical compound This compound is not available in the public domain. As a result, it is not possible to generate a thorough and scientifically accurate article focusing on its advanced spectroscopic characterization and structural analysis as requested.
The initial objective was to construct an article based on a specific outline, detailing advanced Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy techniques for the target compound and its derivatives. However, searches for specific experimental data—including 1D and 2D NMR spectra, high-resolution mass spectrometry for molecular formula confirmation, fragmentation pattern analysis, and Infrared or Raman spectra—for "this compound" were unsuccessful.
While information on related benzothiazole derivatives was identified, this data is not directly applicable to the specified compound and does not meet the requirements for a focused and accurate analysis. For instance, spectroscopic data was found for more complex structures such as N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine and 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol, but the structural differences are too significant to allow for a meaningful and accurate discussion in the context of the requested subject. Similarly, while commercial listings and basic identifiers for the target compound and its close analog, 6-Bromo-2-chlorobenzothiazole, exist, they lack the in-depth characterization data necessary for the specified article.
Without access to primary spectroscopic data, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and detail. Therefore, the generation of an article on the "Advanced Spectroscopic Characterization and Structural Analysis of this compound and its Derivatives" cannot be completed at this time.
Advanced Spectroscopic Characterization and Structural Analysis of 6 Bromo 2 Chloromethyl Benzo D Thiazole and Its Derivatives
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice, which governs the material's bulk properties.
While a crystal structure for 6-Bromo-2-(chloromethyl)benzo[d]thiazole itself is not publicly available, analysis of closely related structures, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, provides significant insights. nih.gov Studies on this and other benzothiazole (B30560) derivatives consistently show that the fused benzothiazole ring system is essentially planar. nih.govnih.gov For 6-bromo-2-methylsulfanyl-1,3-benzothiazole, the dihedral angle between the fused benzene (B151609) and thiazole (B1198619) rings is reported to be a mere 0.9-1.0°. nih.gov This planarity is a key feature, facilitating intermolecular interactions such as π-π stacking. nih.gov The conformation of the 2-(chloromethyl) substituent relative to the benzothiazole plane would be a critical parameter, influencing crystal packing and intermolecular contacts.
The solid-state architecture of bromo-substituted benzothiazoles is often stabilized by a network of non-covalent interactions. Due to the presence of a bromine atom, halogen bonding is a significant interaction to consider. mdpi.comnih.gov Halogen bonds (Br···N, Br···O, Br···S) are directional interactions where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base. researchgate.net In the crystal structure of 6-bromo-2-methylsulfanyl-1,3-benzothiazole, a short intermolecular contact of 3.6133 (9) Å between bromine and sulfur atoms is observed, indicating a potential Br···S halogen bond. nih.gov In other related structures, Br···Br and Br···N interactions have been identified as crucial for the crystal packing. mdpi.comnih.gov
Furthermore, the planar nature of the benzothiazole ring system makes it highly conducive to π-π stacking interactions. nih.gov These interactions, where the electron-rich π-systems of adjacent molecules overlap, are a common feature in the crystal structures of aromatic heterocycles and contribute significantly to the stability of the crystal lattice. mdpi.com
To quantitatively assess the degree of π-electron delocalization and aromaticity in the fused ring system, computational methods are employed to calculate aromaticity indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely used indices. nih.govmdpi.com
A detailed study on 6-bromo-2-methylsulfanyl-1,3-benzothiazole provides calculated HOMA and NICS values. nih.gov The HOMA index is geometry-based, with a value of 1 representing a fully aromatic system like benzene. The NICS index is based on the magnetic shielding at the center of a ring; large negative values are indicative of high aromaticity.
For the 6-bromo-2-methylsulfanyl-1,3-benzothiazole molecule, the analysis shows a clear distinction in the aromaticity of the two fused rings. nih.gov
| Ring System | HOMA Index | NICS(1) Index (ppm) | Aromaticity |
| Benzene Ring | 0.95 | -9.61 | High |
| Thiazole Ring | 0.69 | -7.71 | Moderate |
This interactive table summarizes the aromaticity indices for a closely related derivative. Data sourced from a study on 6-bromo-2-methylsulfanyl-1,3-benzothiazole. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the molecule's conjugated π-electron system.
The electronic absorption spectrum of benzothiazole derivatives is characterized by intense absorption bands in the UV region, typically corresponding to π→π* transitions within the aromatic system. nih.govscielo.br The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature and position of substituents on the benzothiazole core. researchgate.net
Computational and experimental studies on various benzothiazole derivatives show that these absorptions arise from electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.orgnih.gov The energy difference between these orbitals, the HOMO-LUMO gap, dictates the absorption wavelength. Electron-donating or electron-withdrawing substituents can modulate this gap, leading to shifts in the λmax. nih.gov For instance, studies on various 2-substituted benzothiazoles show λmax values ranging from approximately 300 nm to over 400 nm, depending on the electronic nature of the substituent and the extent of conjugation. scielo.brresearchgate.netniscpr.res.in
The introduction of a bromine atom at the 6-position and a chloromethyl group at the 2-position on the benzothiazole scaffold would be expected to influence the electronic transitions. The bromine atom, a halogen, can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect, while the chloromethyl group is primarily electron-withdrawing. These substitutions influence the HOMO and LUMO energy levels, and consequently, the UV-Vis absorption profile. nih.gov
| Compound Type | λmax (nm) | Solvent |
| 2-Phenylbenzothiazole Derivatives | 307 - 321 | CH₂Cl₂ scielo.br |
| 2-(4-Arylphenyl)benzothiazoles | 380 - 450 | Methanol niscpr.res.in |
| Thienyl-benzothiazoles | 340 - 416 | Ethanol researchgate.net |
| 2-(6-Bromo-2-benzothiazolylazo)-4-chloro phenol | 428 | - nih.gov |
This interactive table presents a range of absorption maxima for different classes of benzothiazole derivatives to illustrate the effect of substitution.
The primary electronic transitions in these systems are typically of the HOMO→LUMO type, representing an intramolecular charge transfer (ICT) from the electron-rich parts of the molecule to the electron-deficient parts. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Interpretation of Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for investigating the electronic absorption properties of molecules, providing valuable insights into their electronic transitions. arxiv.org This theoretical approach is instrumental in understanding the excited-state properties of complex organic compounds, including benzothiazole derivatives. By calculating vertical excitation energies and corresponding oscillator strengths, TD-DFT allows for the prediction and interpretation of ultraviolet-visible (UV-Vis) absorption spectra.
In the context of substituted benzothiazoles, TD-DFT calculations are crucial for elucidating the nature of electronic transitions, which are primarily of the π → π* and n → π* type. nih.gov These transitions involve the excitation of an electron from a lower energy molecular orbital to a higher energy one, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier molecular orbitals (FMOs) is a key determinant of the absorption wavelength. researchgate.networldscientific.com
Research on various benzothiazole derivatives has consistently shown that the primary electronic transitions are associated with HOMO → LUMO excitations. scirp.orgcmu.ac.th The introduction of different substituent groups at various positions on the benzothiazole core significantly influences the energies of these frontier orbitals and, consequently, the absorption spectra. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, leading to shifts in the maximum absorption wavelength (λmax). researchgate.net
Computational studies on benzothiazole derivatives are often performed using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-31G(d,p) or 6-31+G**. nih.govscirp.org These calculations can predict the electronic absorption spectra in both the gas phase and in different solvents, providing a comprehensive understanding of the molecule's photophysical behavior. nih.gov The results from TD-DFT calculations are generally in good agreement with experimental data, validating their use in characterizing the electronic properties of these compounds. nih.gov
For a molecule like this compound, TD-DFT can be employed to predict its electronic absorption spectrum and understand the influence of the bromo and chloromethyl substituents on its electronic transitions. Based on studies of similarly substituted benzothiazoles, it is expected that the main absorption bands would arise from π → π* transitions. The specific wavelengths and intensities of these absorptions would be determined by the precise energy levels of the HOMO and LUMO, which are modulated by the electronic effects of the substituents.
Below are representative data tables illustrating the type of information obtained from TD-DFT calculations on benzothiazole derivatives.
Table 1: Calculated Absorption Data for Representative Benzothiazole Derivatives
| Compound | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution |
| Benzothiazole Derivative A | 3.54 | 350 | 0.58 | HOMO -> LUMO (95%) |
| Benzothiazole Derivative B | 3.26 | 380 | 0.62 | HOMO -> LUMO (92%) |
| Benzothiazole Derivative C | 3.68 | 337 | 0.45 | HOMO-1 -> LUMO (88%) |
This table presents hypothetical yet representative data based on findings for various benzothiazole derivatives to illustrate the output of TD-DFT calculations.
Table 2: Frontier Molecular Orbital Energies for Representative Benzothiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| Benzothiazole Derivative A | -5.59 | -2.61 | 2.98 |
| Benzothiazole Derivative B | -5.58 | -2.55 | 3.03 |
| Benzothiazole Derivative C | -6.18 | -4.01 | 2.17 |
This table showcases how substituents can alter the HOMO and LUMO energy levels and the resulting energy gap, based on data from computational studies on benzothiazole derivatives. nih.gov
Computational Chemistry and Mechanistic Insights into 6 Bromo 2 Chloromethyl Benzo D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through which to examine the molecular characteristics of 6-Bromo-2-(chloromethyl)benzo[d]thiazole. These theoretical methods allow for the detailed exploration of its geometry, electronic properties, and reactivity.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The resulting optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure. These calculations often show that the benzothiazole (B30560) core is nearly planar. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a primary output of DFT calculations, offering a glimpse into the molecule's electronic nature.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO may be distributed across the entire molecule, including the chloromethyl group.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values in this table are illustrative and based on typical values for similar benzothiazole derivatives.
Analysis of Charge Distribution Diagrams
Charge distribution diagrams, such as the Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electronic landscape of a molecule.
The Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MESP would likely show regions of negative potential (typically colored red or yellow) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating their nucleophilic character. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the chloromethyl group, highlighting their electrophilic character.
Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and charge distribution. faccts.de It partitions the molecular wavefunction into orbitals that correspond to lone pairs, core pairs, and bonding pairs. NBO analysis for this compound would quantify the natural atomic charges on each atom, revealing the extent of electron delocalization and the nature of the chemical bonds within the molecule. This analysis can offer insights into hyperconjugative interactions and the stability of the molecule.
Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity.
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = (I + A)2 / (8η).
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Reactivity Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 4.43 |
Note: The values in this table are illustrative and calculated from the data in Table 1.
These descriptors are instrumental in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions.
Mechanistic Pathway Elucidation
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms.
Transition State Analysis of Key Synthetic and Transformation Reactions
The synthesis of this compound and its subsequent transformations can be investigated computationally by identifying the transition states of the key reaction steps. A transition state is the highest energy point along the reaction coordinate, and its structure and energy are critical for determining the reaction rate and feasibility.
For instance, a key synthetic step for a related compound, (2-Bromobenzo[d]thiazol-6-yl)methanol, involves the bromination of the benzothiazole ring. A computational study of the synthesis of this compound could involve modeling the reaction of a suitable precursor with a chlorinating agent. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction pathway with the lowest activation energy can be identified. This provides a detailed, atomistic understanding of how the reaction proceeds.
Furthermore, the transformation of the chloromethyl group into other functional groups, a common reaction for this class of compounds, can be modeled. For example, the nucleophilic substitution of the chlorine atom by another group can be studied by locating the transition state for this process. The calculated activation energy for this substitution would provide insights into the reactivity of the chloromethyl group and the conditions required for the reaction to occur.
Computational Modeling of Catalytic Cycles and Reaction Energetics
Computational modeling provides a powerful lens for dissecting the intricate mechanisms of chemical reactions involving this compound. While specific studies focusing exclusively on the catalytic cycles of this particular compound are not extensively documented in publicly available literature, we can infer the application of these methods from research on related benzothiazole syntheses. Density Functional Theory (DFT) is a predominant method for elucidating reaction pathways, calculating activation energies, and determining the thermodynamic stability of reactants, intermediates, transition states, and products. scirp.orgscirp.org
For instance, in the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, computational studies have been employed to investigate the energetics of various proposed catalytic cycles. These studies often explore different catalysts and reaction conditions to predict the most efficient synthetic routes. nih.gov A mechanistic investigation into the visible-light-mediated synthesis of benzothiazoles revealed the in-situ generation of a photosensitizing disulfide, a finding supported by photophysical and electrochemical investigations. nih.govorganic-chemistry.org Such studies calculate the energy profiles of each step in the catalytic cycle, including substrate binding, oxidative addition, reductive elimination, and catalyst regeneration.
The energetics of the reaction to form this compound, likely from a corresponding bromo-substituted 2-aminothiophenol (B119425) and a chloroacetylating agent, could be modeled to understand the influence of the bromo substituent on the reaction kinetics and thermodynamics. The electron-withdrawing nature of the bromine atom at the 6-position would be expected to influence the electron density of the benzothiazole ring system, thereby affecting the energetics of its formation and subsequent reactions. DFT calculations could precisely quantify these effects.
A hypothetical reaction energy profile for a key step in a catalytic cycle is presented in the table below. This illustrative data demonstrates how computational chemistry can be used to compare different catalytic pathways.
Simulation of Reaction Intermediates and Reaction Coordinates
The simulation of reaction intermediates and the mapping of reaction coordinates are crucial for a comprehensive understanding of the reaction mechanism involving this compound. These computational techniques allow for the visualization of the transformation from reactants to products, identifying key transient species that may not be observable experimentally.
DFT and ab initio methods are instrumental in optimizing the geometries of reaction intermediates. For the synthesis of the benzothiazole core, proposed intermediates often include Schiff bases and their cyclized forms. researchgate.net For this compound, intermediates in its synthesis or subsequent reactions would be computationally modeled to understand their stability and electronic structure. The presence of the bromine atom and the chloromethyl group would significantly influence the geometry and energy of these intermediates.
The reaction coordinate, which represents the lowest energy path from reactants to products, can be mapped using techniques like Intrinsic Reaction Coordinate (IRC) calculations. This allows for the confirmation that a calculated transition state indeed connects the intended reactants and products. The shape of the reaction coordinate provides insights into the synchronicity of bond-forming and bond-breaking events.
A study on the synthesis of 2-substituted benzothiazoles proposed a mechanism involving the activation of thioamide by the formation of an intermediate with an S–Br bond. nih.gov The simulation of such intermediates and the corresponding reaction coordinates would provide invaluable details about the electronic rearrangements occurring during the reaction.
Below is an illustrative table of key structural parameters of a hypothetical reaction intermediate, which could be obtained from computational simulations.
Table 2: Calculated Structural Parameters of a Hypothetical Reaction Intermediate
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S | 1.75 | ||
| C=N | 1.30 | ||
| C-Cl | 1.80 | ||
| S-C-N | 115.2 | ||
| C-C-Cl | 110.5 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the molecule's potential energy surface and its behavior over time.
Conformational analysis of substituted benzothiazoles has been performed by systematically rotating dihedral angles to identify stable conformers. mdpi.com For this compound, the key flexible bond would be between the benzothiazole ring and the chloromethyl group. By rotating this bond, a potential energy surface can be generated, revealing the most stable conformations and the energy barriers between them. These calculations are typically performed using DFT or semi-empirical methods. researchgate.net
Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior by simulating its motion over time at a given temperature. nih.govbiointerfaceresearch.com An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the flexibility of the molecule, the accessible conformations, and the interactions with the surrounding solvent molecules. These simulations can also provide insights into the stability of the molecule and the potential for intramolecular interactions. Recent studies have utilized MD simulations to understand the binding of benzothiazole derivatives to biological targets, highlighting the importance of molecular flexibility in ligand-receptor interactions. acs.org
The table below presents hypothetical data from a conformational analysis, illustrating the relative energies of different conformers.
Table 3: Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-Cl) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 60 | 0.00 | 75.2 |
| 2 | 180 | 1.25 | 20.1 |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity and Molecular Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.net For this compound, QSAR methodologies can be employed to predict its reactivity and to guide the design of new derivatives with desired properties.
In the context of chemical reactivity, QSAR models can be developed to predict properties such as reaction rates or equilibrium constants. This is achieved by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the observed reactivity. Descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices. nih.gov
Several studies have successfully applied QSAR to benzothiazole derivatives to predict their biological activities, such as anticancer and antimicrobial effects. nih.govnih.gov These studies have identified key structural features that are important for activity. For instance, a QSAR study on halogen- and amidino-substituted benzothiazoles revealed that the antiproliferative activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov While a specific QSAR model for the reactivity of this compound is not available, the principles of QSAR could be readily applied to a series of related 2-chloromethylbenzothiazoles to understand how substituents on the benzene (B151609) ring influence the reactivity of the chloromethyl group.
The following table provides an example of the types of descriptors that would be used in a QSAR study of benzothiazole derivatives.
Table 4: Selected Molecular Descriptors for a Hypothetical QSAR Study
| Compound | LogP | HOMO Energy (eV) | Molecular Weight ( g/mol ) | Predicted Reactivity (Log(k)) |
|---|---|---|---|---|
| Derivative 1 | 2.5 | -6.8 | 250.1 | 1.2 |
| Derivative 2 | 3.1 | -7.2 | 284.5 | 1.8 |
| This compound | 3.8 | -7.5 | 262.5 | 2.1 |
Molecular Docking Studies for Elucidating Ligand-Target Binding Modes and Chemical Recognition Principles
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to predict its binding mode to a biological target, such as an enzyme or a receptor, and to elucidate the principles of chemical recognition that govern this interaction.
The process of molecular docking involves placing the ligand (this compound) into the binding site of the target protein and then using a scoring function to evaluate the quality of the fit. The scoring function typically takes into account factors such as intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) and the conformational energy of the ligand.
Numerous studies have reported the use of molecular docking to investigate the binding of benzothiazole derivatives to a wide range of biological targets, including enzymes involved in cancer and infectious diseases. nih.govmdpi.comacs.orgresearchgate.net For example, docking studies of benzothiazole derivatives with the DHPS enzyme have revealed key interactions within the p-aminobenzoic acid (PABA) pocket. mdpi.com Another study on benzothiazole-based pyrimidinesulfonamide scaffolds as antiviral agents used molecular docking to understand their binding to the Hsp90α protein. acs.org
While there are no specific molecular docking studies published for this compound, its potential binding to various targets could be readily investigated using this technique. The bromo substituent and the chloromethyl group would likely play significant roles in the binding affinity and selectivity, potentially forming halogen bonds or other specific interactions with the protein.
The table below provides hypothetical results from a molecular docking study, illustrating the types of interactions and scoring that are typically reported.
Table 5: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase A | -8.5 | Lys72, Leu145, Asp184 | Hydrogen Bond, Hydrophobic |
| Protease B | -7.9 | Cys25, His159, Gly143 | Covalent (with Cys25), Hydrogen Bond |
Applications of 6 Bromo 2 Chloromethyl Benzo D Thiazole As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The chloromethyl group at the C-2 position of 6-Bromo-2-(chloromethyl)benzo[d]thiazole serves as a potent electrophile, making it an ideal precursor for synthesizing complex, multi-ring heterocyclic systems. This transformation is typically achieved through reactions with various binucleophiles, where one nucleophilic center displaces the chloride ion, and a subsequent intramolecular cyclization involving the second nucleophilic center forms a new ring.
For instance, the reaction of 2-(chloromethyl)benzothiazole with nucleophiles is a known pathway for elaboration. researchgate.net The reaction of 2-(chloromethyl)benzimidazole (B146343) derivatives with different aromatic amines and other heterocycles has been successfully demonstrated. researchgate.net Similarly, the reaction of a bromomethyl-substituted heterocycle with 1,3-benzothiazole-2-thiol (B7764131) proceeds via nucleophilic attack. nih.gov This reactivity profile allows this compound to act as a key starting material for building novel heterocyclic frameworks through sequential bond formation. The process often involves an initial SN2 reaction followed by a condensation or cyclization step, providing access to compounds that would be challenging to synthesize through other routes.
Building Block for Fused Ring Systems (e.g., Imidazobenzothiazoles, Thiazolopyridines)
A significant application of this compound is its use in the construction of fused heterocyclic systems, where the benzothiazole (B30560) core is annulated with another heterocyclic ring. This approach is particularly effective for synthesizing biologically relevant scaffolds such as imidazo[2,1-b]benzothiazoles and thiazolopyridines.
The synthesis of imidazo[2,1-b]thiazoles is a well-established process that often involves the condensation of a 2-aminothiazole (B372263) or 2-aminobenzothiazole (B30445) with an α-halocarbonyl compound. nih.gov In this context, this compound provides the electrophilic component. The reaction sequence commences with the nucleophilic attack of the endocyclic nitrogen of a suitable amino-heterocycle (like 2-aminopyridine (B139424) or 2-aminobenzimidazole) on the chloromethyl group. This initial alkylation step forms a quaternary ammonium (B1175870) salt intermediate. Subsequent intramolecular cyclization, often promoted by heat or base, leads to the formation of the fused bicyclic or tricyclic system. This strategy allows for the direct construction of the core structure of potent pharmacological agents. For example, the reaction with a substituted 2-aminopyridine would yield a 6-bromo-substituted thiazolo[3,2-a]pyridinium derivative.
| Starting Material | Reactant | Fused Ring System Product (Example) |
| This compound | 2-Aminopyridine | Thiazolo[3,2-a]pyridinium |
| This compound | 2-Aminobenzimidazole | Benzo[d]imidazo[2,1-b]thiazole |
| This compound | 2-Aminothiazole | Imidazo[2,1-b]thiazole |
Development of Diverse Benzothiazole Derivatives through Modular Synthesis
The presence of two distinct reactive handles on the this compound scaffold enables a modular approach to synthesizing large libraries of diverse derivatives. The reactivity of the chloromethyl and bromo groups can be addressed selectively, allowing for a stepwise and controlled introduction of various functional groups.
The highly reactive chloromethyl group at the C-2 position is readily displaced by a wide range of nucleophiles. This allows for the introduction of various side chains by reacting it with amines, thiols, alcohols, or carbanions. For example, reaction with primary or secondary amines yields 2-(aminomethyl)benzothiazole derivatives, while reaction with thiols produces 2-(thiomethyl)benzothiazole compounds. This modularity is exemplified by the synthesis of 2-substituted benzothiazoles where chloroacetyl chloride reacts with piperazines to form derivatives with anticancer activity. nih.gov
Concurrently, the bromo group at the C-6 position is a versatile anchor for palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netresearchgate.net This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups onto the benzene (B151609) ring of the benzothiazole core.
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces new carbon-carbon bonds, leading to 6-aryl-2-(chloromethyl)benzothiazoles. This reaction has been successfully applied to 2-amino-6-bromobenzothiazole (B93375) to produce a range of 6-arylbenzothiazoles. nih.govresearchgate.netresearchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide variety of primary or secondary amines, yielding 6-amino-2-(chloromethyl)benzothiazole derivatives. wikipedia.orgnih.govorganic-chemistry.org
This orthogonal reactivity allows chemists to first functionalize one position, purify the intermediate, and then perform a second reaction at the other position, creating a matrix of compounds from a single starting block.
| Reaction Type | Reactive Site | Reagents | Resulting Functional Group at Site |
| Nucleophilic Substitution | C2-CH₂Cl | Amines (R₂NH), Thiols (RSH) | C2-CH₂-NR₂, C2-CH₂-SR |
| Suzuki Coupling | C6-Br | Arylboronic Acids (Ar-B(OH)₂) | C6-Ar |
| Buchwald-Hartwig Amination | C6-Br | Amines (R₂NH) | C6-NR₂ |
Role in the Elaboration of Advanced Organic Materials
Benzothiazole and its derivatives are known for their unique electronic and photophysical properties, making them valuable components in the field of materials science, particularly for organic electronics. research-nexus.netresearchgate.net These compounds often exhibit strong fluorescence and are used as building blocks for organic light-emitting diodes (OLEDs). research-nexus.netrsc.orgfrontiersin.org
This compound can serve as a key building block for creating advanced organic materials. Its bifunctional nature is again advantageous.
Polymer Functionalization: The reactive chloromethyl group can be used to graft the benzothiazole unit onto a polymer backbone through nucleophilic substitution reactions. This allows for the creation of polymers with tailored photoluminescent or electronic properties.
Chromophore Elaboration: The bromo group at the C-6 position provides a site for extending the π-conjugated system of the molecule via Suzuki or other cross-coupling reactions. By coupling with other aromatic or heteroaromatic units, the absorption and emission wavelengths, quantum yield, and charge transport properties of the resulting material can be precisely tuned. This strategy is critical in developing new emitters for high-efficiency OLEDs, including those based on thermally activated delayed fluorescence (TADF). rsc.org The combination of a benzothiazole core with other moieties like triphenylamine (B166846) has been explored to create materials with non-planar structures that are beneficial for optoelectronic device performance. research-nexus.net
The ability to functionalize the molecule at two different points allows for the construction of complex, high-performance materials for applications in displays, lighting, and sensors. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
